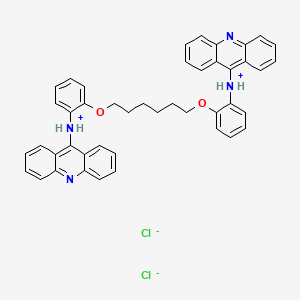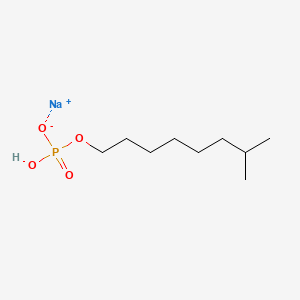
Sodium isononyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium isononyl hydrogen phosphate is an organophosphate compound that has garnered attention in various scientific and industrial fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium isononyl hydrogen phosphate typically involves the reaction of isononyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process where isononyl alcohol and phosphoric acid are reacted in a reactor, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium isononyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphate derivatives.
Reduction: Under specific conditions, it can be reduced to simpler phosphates.
Substitution: It can participate in substitution reactions where the isononyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products: The major products formed from these reactions include different phosphate esters and salts, which have varied applications in different fields.
Wissenschaftliche Forschungsanwendungen
Sodium isononyl hydrogen phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of detergents, surfactants, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium isononyl hydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. It can modulate the activity of these targets through phosphorylation or dephosphorylation processes, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Sodium dihydrogen phosphate
- Sodium hydrogen phosphate
- Sodium tripolyphosphate
Comparison: Sodium isononyl hydrogen phosphate is unique due to its isononyl group, which imparts distinct hydrophobic properties compared to other sodium phosphates. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in surfactants and detergents.
Eigenschaften
CAS-Nummer |
94247-20-8 |
|---|---|
Molekularformel |
C9H20NaO4P |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
sodium;7-methyloctyl hydrogen phosphate |
InChI |
InChI=1S/C9H21O4P.Na/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;/h9H,3-8H2,1-2H3,(H2,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
VFRKPNBASPLGMQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCCOP(=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


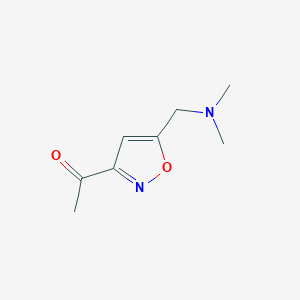
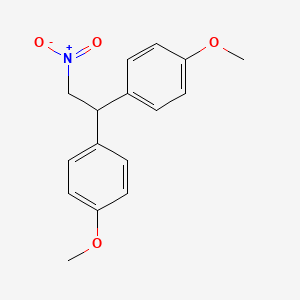
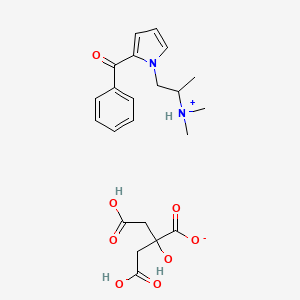
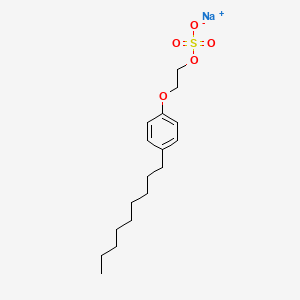
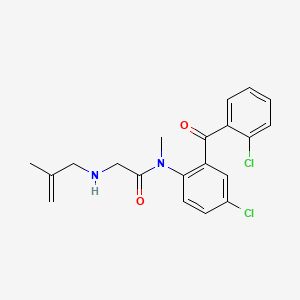
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
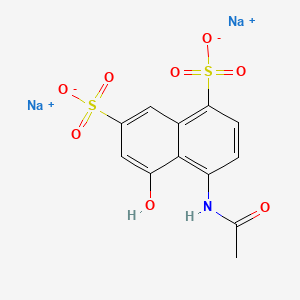
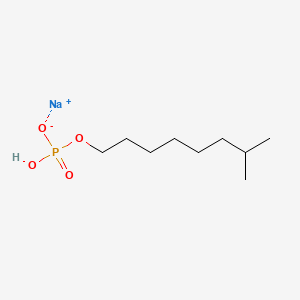
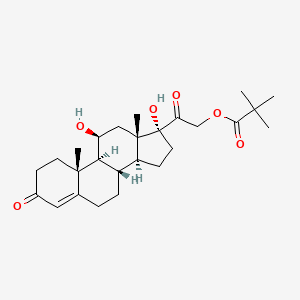

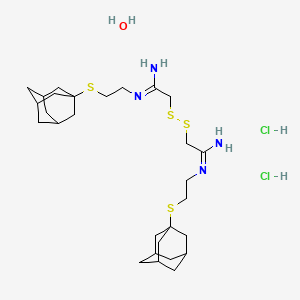
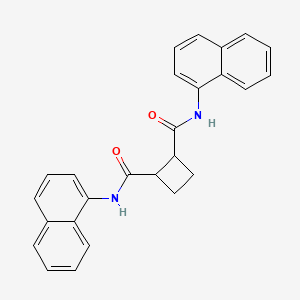
![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
